3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol is a heterocyclic organic compound with the molecular formula C9H10O3 It is characterized by a benzodioxepin ring structure, which consists of a benzene ring fused to a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-benzenediol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzodioxepin derivatives depending on the substituent introduced.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzodioxepin ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target protein, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylboronic acid
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJWDKUNYNOGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1843-96-5 | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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